molecular formula C4H5N3O B1433790 2-methyl-2H-1,2,3-triazole-4-carbaldehyde CAS No. 1104078-88-7

2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1433790
CAS No.: 1104078-88-7
M. Wt: 111.1 g/mol
InChI Key: ADIHVKJNUPTHMC-UHFFFAOYSA-N
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Description

2-Methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound characterized by a triazole ring with a methyl group at the second position and a formyl group at the fourth position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2-methyl-1,2,3-triazole-4-carboxylic acid using dehydration agents such as phosphorus oxychloride.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine.

  • Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: 2-Methyl-2H-1,2,3-triazole-4-ol or 2-Methyl-2H-1,2,3-triazole-4-amine.

  • Substitution: Various substituted triazoles depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

2-methyl-2H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amines, which are essential intermediates in many biochemical pathways . Additionally, this compound can act as a ligand, binding to metal ions and influencing the activity of metalloenzymes .

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism . The compound’s ability to form Schiff bases with cellular amines can lead to alterations in protein function and enzyme activity, impacting cell function and viability . Studies have also indicated that this compound can induce oxidative stress in cells, leading to changes in cellular redox status .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis . Furthermore, this compound can chelate metal ions, altering the activity of metalloenzymes and influencing various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and enhancing metabolic processes . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives . It can also participate in redox reactions, influencing the cellular redox balance and impacting metabolic flux . The interactions of this compound with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects . Understanding the transport and distribution of this compound is essential for elucidating its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can affect various biochemical processes . Targeting signals and post-translational modifications can direct this compound to specific organelles, impacting its activity and function . The subcellular distribution of this compound is a critical factor in its overall biological effects and potential therapeutic applications .

Scientific Research Applications

2-Methyl-2H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methyl-2H-1,2,4-triazole-3-carbaldehyde: Similar structure but with a different position of the methyl group.

  • 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde: Another triazole derivative with a different arrangement of functional groups.

Properties

IUPAC Name

2-methyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-5-2-4(3-8)6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIHVKJNUPTHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104078-88-7
Record name 2-methyl-2H-1,2,3-triazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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